molecular formula C15H21NO2 B14513282 2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]- CAS No. 62636-12-8

2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-

Katalognummer: B14513282
CAS-Nummer: 62636-12-8
Molekulargewicht: 247.33 g/mol
InChI-Schlüssel: UYNAOFYDYFEKEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]- is an organic compound with a complex structure that includes a furanone ring, a butyl group, and a phenylamino methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]- typically involves multi-step organic reactions. One common method includes the reaction of a furanone derivative with a butyl group and a phenylamino methyl group under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and output.

Analyse Chemischer Reaktionen

Types of Reactions

2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Butyldihydro-4-methylfuran-2(3H)-one
  • 5-Butyldihydro-2(3H)thiophenone

Uniqueness

2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]- is unique due to its specific combination of functional groups and structural features

Eigenschaften

CAS-Nummer

62636-12-8

Molekularformel

C15H21NO2

Molekulargewicht

247.33 g/mol

IUPAC-Name

5-(anilinomethyl)-3-butyloxolan-2-one

InChI

InChI=1S/C15H21NO2/c1-2-3-7-12-10-14(18-15(12)17)11-16-13-8-5-4-6-9-13/h4-6,8-9,12,14,16H,2-3,7,10-11H2,1H3

InChI-Schlüssel

UYNAOFYDYFEKEE-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1CC(OC1=O)CNC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.